Piperidine, 4-methyl-4-propyl-
Description
Historical Context of Piperidine (B6355638) Scaffolds in Synthetic Organic Chemistry
The piperidine moiety has been a cornerstone of organic chemistry for over a century. Its name originates from the genus Piper, which includes black pepper, from which the alkaloid piperine (B192125) was first isolated. This natural occurrence was just the beginning; chemists soon recognized the piperidine ring's versatile nature. It can adopt a stable chair conformation, similar to cyclohexane, which allows for precise spatial arrangement of substituents. This stereochemical control is crucial for designing molecules that can interact selectively with biological targets like receptors and enzymes. nih.gov Historically, the synthesis of piperidines was achieved through the reduction of corresponding pyridine (B92270) precursors. acs.org Over the decades, the synthetic toolbox has expanded dramatically to include a wide array of methods, such as cyclization reactions, cycloadditions, and multicomponent reactions, enabling the construction of highly functionalized and complex piperidine derivatives. youtube.com
Significance of 4,4-Disubstituted Piperidine Architectures in Chemical Synthesis
The introduction of two substituents at the C4 position of the piperidine ring, as seen in Piperidine, 4-methyl-4-propyl-, is a significant synthetic strategy. This geminal disubstitution creates a quaternary carbon center, which can have profound effects on a molecule's properties.
Key Advantages of 4,4-Disubstitution:
Modulation of Physicochemical Properties: The presence of two alkyl groups at the C4 position can increase lipophilicity, which influences a compound's solubility, permeability across biological membranes, and metabolic stability.
Conformational Rigidity: The quaternary center can lock the ring into a more defined conformation, reducing the number of accessible spatial arrangements. This rigidity can lead to higher binding affinity and selectivity for a specific biological target by minimizing the entropic penalty upon binding.
Blocking Metabolic Pathways: The C4 position is a common site for metabolic oxidation. Introducing two substituents, particularly non-hydrolyzable alkyl groups, effectively blocks this metabolic pathway, often leading to an improved pharmacokinetic profile and longer duration of action in drug candidates. nih.govnih.gov
Numerous potent and clinically relevant compounds feature a 4,4-disubstituted piperidine core, validating its importance in the design of analgesics and other therapeutic agents. acs.orgacs.org The specific combination of a small methyl group and a slightly larger propyl group in Piperidine, 4-methyl-4-propyl- offers a unique balance of steric bulk and lipophilicity that could be exploited in rational drug design.
Current Research Landscape of Complex Piperidine Derivatives
Modern organic synthesis is characterized by the pursuit of efficiency and novelty. Research into complex piperidine derivatives is vibrant, with a focus on developing stereoselective methods to access new chemical space. The synthesis of 4,4-disubstituted piperidines like Piperidine, 4-methyl-4-propyl-, can be approached through several advanced strategies.
A common and powerful method starts with a 4-piperidone (B1582916), a ketone derivative of piperidine. The nitrogen of the piperidone is typically protected with a suitable group (e.g., benzyl (B1604629) or Boc) to prevent side reactions. The synthesis could then proceed via a two-step sequence:
First Alkylation: The enolate of the N-protected 4-piperidone is generated and reacted with a first electrophile (e.g., methyl iodide).
Second Alkylation: A second, different electrophile (e.g., propyl bromide) is then introduced to react with the resulting enolate, installing the second alkyl group and forming the desired 4-methyl-4-propyl substituted ring.
Alternatively, multicomponent reactions (MCRs), such as the Ugi reaction, have emerged as highly efficient tools for rapidly building molecular complexity. csic.es An MCR approach could potentially construct a highly substituted piperidine scaffold in a single step from simple, commercially available starting materials. csic.es These modern methods provide chemists with versatile and powerful routes to create libraries of complex piperidine derivatives for screening and optimization in various research applications.
Data Tables
Table 1: Physical and Chemical Properties of Related Piperidine Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 4-Methylpiperidine | 626-58-4 | C₆H₁₃N | 99.17 | 124 |
| 1-Propyl-4-piperidone | 23133-37-1 | C₈H₁₅NO | 141.21 | 56 @ 1 mmHg |
| 1-Propyl-4-methylpiperidine | 103199-82-2 | C₉H₁₉N | 141.26 | Not available |
This table presents data for structurally similar compounds to provide context for the potential properties of Piperidine, 4-methyl-4-propyl-. epa.govnih.govsigmaaldrich.comsigmaaldrich.com
Table 2: Predicted Spectroscopic Data for Piperidine, 4-methyl-4-propyl-
| Spectroscopic Method | Predicted Key Features |
| ¹H NMR | - Complex multiplets for piperidine ring protons (CH₂) typically between 1.5-3.0 ppm. - A singlet for the C4-methyl group protons (~0.9-1.1 ppm). - Signals for the propyl group: a triplet for the terminal CH₃, and two multiplets for the two CH₂ groups. - A broad singlet for the N-H proton, which is exchangeable with D₂O. |
| ¹³C NMR | - Signals for the five distinct piperidine ring carbons. - A signal for the quaternary C4 carbon. - Distinct signals for the methyl carbon and the three carbons of the propyl group. |
| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) corresponding to the molecular weight (155.28 g/mol ). - Characteristic fragmentation patterns involving the loss of the methyl or propyl group from the C4 position, leading to significant fragment ions. nih.govresearchgate.net |
This table is a prediction based on the compound's structure and typical spectroscopic values for similar functional groups and scaffolds. chemicalbook.comresearchgate.net
Structure
3D Structure
Properties
CAS No. |
113611-42-0 |
|---|---|
Molecular Formula |
C9H19N |
Molecular Weight |
141.25 g/mol |
IUPAC Name |
4-methyl-4-propylpiperidine |
InChI |
InChI=1S/C9H19N/c1-3-4-9(2)5-7-10-8-6-9/h10H,3-8H2,1-2H3 |
InChI Key |
AOOLTHQOEOLAAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCNCC1)C |
Origin of Product |
United States |
Advanced Spectroscopic and Spectrometric Characterization of Piperidine, 4 Methyl 4 Propyl
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For Piperidine (B6355638), 4-methyl-4-propyl-, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would provide a complete picture of its molecular structure and stereochemistry.
¹H NMR: The proton spectrum is expected to show signals for the protons on the piperidine ring, the methyl group, and the propyl group. The protons on the carbons adjacent to the nitrogen (C2 and C6) would appear as the most downfield signals within the piperidine ring system due to the deshielding effect of the nitrogen atom. The propyl group will show a characteristic triplet for the terminal methyl group, a sextet for the central methylene (B1212753) group, and a triplet for the methylene group attached to the piperidine ring. The methyl group at C4 will appear as a singlet.
¹³C NMR: The carbon spectrum will display signals for each unique carbon atom in the molecule. The carbons of the piperidine ring will resonate in the aliphatic region, with the carbons adjacent to the nitrogen (C2 and C6) appearing at a lower field compared to the C3 and C5 carbons. The quaternary carbon at C4 will have a characteristic chemical shift. The signals for the methyl and propyl carbons will also be present in the aliphatic region.
Predicted ¹H and ¹³C NMR Data for Piperidine, 4-methyl-4-propyl- Note: These are predicted values based on known data for similar structures and may vary slightly from experimental values.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2, H-6 | 2.8 - 3.1 | C-2, C-6: 45 - 50 |
| H-3, H-5 | 1.4 - 1.7 | C-3, C-5: 30 - 35 |
| 4-CH₃ | 0.8 - 1.0 (s) | 4-CH₃: 20 - 25 |
| 4-CH₂CH₂CH₃ | 1.2 - 1.5 (t) | 4-CH₂CH₂CH₃: 35 - 40 |
| 4-CH₂CH₂CH₃ | 1.3 - 1.6 (sextet) | 4-CH₂CH₂CH₃: 18 - 22 |
| 4-CH₂CH₂CH₃ | 0.9 - 1.1 (t) | 4-CH₂CH₂CH₃: 14 - 16 |
| N-H | 1.0 - 2.0 (broad s) | C-4: 30 - 35 |
Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. researchgate.netyoutube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the protons on C2 and C3 (and C5 and C6) of the piperidine ring, as well as between the adjacent methylene and methyl groups of the propyl chain. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish direct one-bond correlations between protons and their attached carbons. columbia.edu This would confirm the assignments made in the 1D spectra, for instance, by correlating the downfield proton signals to the C2/C6 carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is essential for identifying longer-range (2-3 bond) correlations, which helps in piecing together the molecular skeleton. columbia.edu Key HMBC correlations would be expected from the protons of the 4-methyl group to the C3, C5, and C4 carbons, and to the first carbon of the propyl group. Similarly, protons on the propyl group would show correlations to C4.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This would be particularly useful for determining the relative stereochemistry and preferred conformation of the piperidine ring, for example, by observing correlations between axial and equatorial protons. researchgate.net
Expected Key 2D NMR Correlations for Piperidine, 4-methyl-4-propyl-
| 2D NMR Technique | Expected Key Correlations |
| COSY | H-2 ↔ H-3; H-5 ↔ H-6; Propyl CH₂ ↔ Propyl CH₂ ↔ Propyl CH₃ |
| HSQC | H-2/H-6 ↔ C-2/C-6; H-3/H-5 ↔ C-3/C-5; 4-CH₃ ↔ 4-CH₃ Carbon |
| HMBC | 4-CH₃ Protons ↔ C-3, C-5, C-4, Propyl CH₂; Propyl CH₂ Protons ↔ C-4, 4-CH₃ |
| NOESY | Axial H-2/H-6 ↔ Axial H-4 (if present); Axial Protons ↔ Equatorial Protons |
The piperidine ring typically adopts a chair conformation to minimize steric strain. nih.govnih.govias.ac.inacs.org In Piperidine, 4-methyl-4-propyl-, the two substituents at the C4 position would influence the ring's conformational dynamics. The molecule is expected to undergo rapid chair-chair interconversion at room temperature. Variable temperature NMR studies could be employed to slow down this interconversion, potentially allowing for the observation of distinct signals for the axial and equatorial protons. Analysis of the proton-proton coupling constants (³JHH) at different temperatures would provide quantitative information about the conformational equilibrium and the dihedral angles within the piperidine ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.
High-resolution mass spectrometry (HRMS) is a powerful technique to determine the precise mass of a molecule, which in turn confirms its elemental formula.
Predicted HRMS Data for Piperidine, 4-methyl-4-propyl-
| Parameter | Value |
| Molecular Formula | C₉H₁₉N |
| Monoisotopic Mass | 141.15175 u |
| Predicted [M+H]⁺ | 142.15903 u |
In an electron ionization (EI) mass spectrum, Piperidine, 4-methyl-4-propyl- would undergo characteristic fragmentation. The molecular ion peak (M⁺) at m/z 141 would likely be observed. The most significant fragmentation pathway for piperidines is typically α-cleavage, involving the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This would result in the loss of an ethyl or propyl radical from the ring, leading to stable iminium ion fragments. The loss of the propyl group from the C4 position is also a probable fragmentation pathway.
Predicted Major Fragment Ions in the Mass Spectrum of Piperidine, 4-methyl-4-propyl-
| m/z Value | Proposed Fragment Structure/Loss |
| 141 | [M]⁺ |
| 126 | [M - CH₃]⁺ |
| 98 | [M - C₃H₇]⁺ (Loss of propyl group) |
| 84 | α-cleavage product |
| 70 | α-cleavage product |
Tandem Mass Spectrometry (MS/MS) for Elucidating Connectivity
Tandem mass spectrometry (MS/MS) is a powerful technique for determining the fragmentation pathways of a molecule, which in turn provides significant insights into its connectivity. In a typical MS/MS experiment, the protonated molecule of Piperidine, 4-methyl-4-propyl- ([M+H]⁺) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions would be characteristic of the 4,4-disubstituted piperidine core.
Based on the fragmentation patterns observed for other 4,4-disubstituted piperidines and related fentanyl analogs, several key fragmentation pathways can be predicted. wvu.edu The initial fragmentation would likely involve the loss of one of the alkyl substituents from the C4 position. The loss of the propyl group as a radical followed by the loss of a hydrogen atom, or the loss of a propylene (B89431) molecule, would be a probable event. Another significant fragmentation pathway would involve the opening of the piperidine ring.
Table 1: Predicted Major Fragment Ions in the MS/MS Spectrum of [Piperidine, 4-methyl-4-propyl- + H]⁺
| m/z (predicted) | Proposed Fragment Structure/Identity | Notes |
| 142.25 | [M+H]⁺ | Protonated molecular ion |
| 126.22 | [M-CH₃]⁺ | Loss of the methyl group from C4 |
| 98.18 | [M-C₃H₇]⁺ | Loss of the propyl group from C4 |
| 84.16 | Piperidine ring fragment | Resulting from ring opening and subsequent fragmentation |
| 56.10 | C₄H₈⁺ | Butene fragment from ring cleavage |
Note: The m/z values are predicted and may vary slightly in an actual experiment.
Vibrational Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The IR spectrum of Piperidine, 4-methyl-4-propyl- is expected to show characteristic absorption bands corresponding to its structural features. The most prominent bands would be associated with the N-H and C-H stretching vibrations. The N-H stretching vibration of the secondary amine in the piperidine ring typically appears as a weak to medium band in the region of 3300-3500 cm⁻¹. nist.govchemicalbook.com The C-H stretching vibrations of the methyl and propyl groups, as well as the methylene groups of the piperidine ring, will be observed in the 2850-3000 cm⁻¹ region. nist.govchemicalbook.com
Table 2: Predicted Characteristic Infrared Absorption Bands for Piperidine, 4-methyl-4-propyl-
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Weak to Medium |
| C-H Stretch (Alkyl) | 2850 - 2960 | Strong |
| CH₂ Bend (Scissoring) | 1450 - 1470 | Medium |
| C-N Stretch | 1000 - 1250 | Medium to Strong |
| N-H Bend | 1580 - 1650 | Medium |
Note: These are generalized frequency ranges and the exact positions can be influenced by the molecular environment.
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of Piperidine, 4-methyl-4-propyl- would provide a unique molecular fingerprint. The symmetric C-C stretching vibrations of the piperidine ring and the alkyl substituents are expected to be strong in the Raman spectrum. researchgate.net The C-H stretching vibrations will also be prominent.
Table 3: Predicted Prominent Raman Shifts for Piperidine, 4-methyl-4-propyl-
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
| C-H Stretch (Alkyl) | 2850 - 3000 | Strong |
| Ring Breathing Mode | 800 - 900 | Medium to Strong |
| C-C Stretch (Alkyl) | 900 - 1200 | Strong |
| CH₂ Twist and Wag | 1200 - 1400 | Medium |
Note: Predicted shifts are based on data for piperidine and related alkyl-substituted derivatives. researchgate.netchemicalbook.com
Surface-enhanced Raman scattering (SERS) could also be employed to enhance the Raman signal, particularly to study the orientation of the molecule on a metal surface. researchgate.netacs.org
X-ray Crystallography of Piperidine, 4-methyl-4-propyl- Derivatives
To perform single-crystal X-ray diffraction, a suitable single crystal of a derivative of Piperidine, 4-methyl-4-propyl- would need to be synthesized. For instance, derivatization at the nitrogen atom to form a salt (e.g., a hydrochloride or hydrobromide salt) or an amide can facilitate crystallization.
The X-ray diffraction data would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. A key conformational feature of the piperidine ring is its chair conformation. researchgate.netbakhtiniada.ru In the case of Piperidine, 4-methyl-4-propyl-, the chair conformation would be expected to be the most stable. The analysis would also definitively establish the relative orientations of the methyl and propyl groups at the C4 position.
The crystal structure would also illuminate how the molecules pack in the solid state. The intermolecular interactions, such as hydrogen bonding involving the N-H group of the piperidine ring and van der Waals interactions between the alkyl chains, would be identified and characterized. mdpi.com In a derivative salt, ionic interactions would also play a crucial role in the crystal packing. Understanding these interactions is important for comprehending the physical properties of the compound, such as its melting point and solubility.
Chemical Reactivity and Transformations of Piperidine, 4 Methyl 4 Propyl
Reactivity of the Piperidine (B6355638) Nitrogen
The lone pair of electrons on the nitrogen atom of the piperidine ring is the primary site of reactivity, readily participating in nucleophilic reactions.
N-Alkylation and N-Acylation Reactions
The nitrogen atom in 4-methyl-4-propylpiperidine can be readily alkylated or acylated to form a variety of derivatives.
N-Alkylation involves the reaction of the piperidine with an alkyl halide. The reaction proceeds via an SN2 mechanism, where the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. The use of a base, such as potassium carbonate, is often employed to neutralize the hydrohalic acid formed during the reaction, preventing the formation of the unreactive piperidinium (B107235) salt. researchgate.net Common solvents for this transformation include acetonitrile (B52724) and dimethylformamide (DMF). researchgate.net The choice of the alkylating agent can be varied to introduce a wide range of substituents at the nitrogen position.
N-Acylation introduces an acyl group to the nitrogen atom, forming an amide. This is typically achieved by reacting the piperidine with an acyl chloride or an acid anhydride. Similar to N-alkylation, a base is often added to scavenge the acidic byproduct. N-acylation is a crucial reaction in the synthesis of many pharmacologically active compounds. researchgate.net
Table 1: Examples of N-Alkylation and N-Acylation Reactions of Piperidines
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide (e.g., R-Br, R-I), K2CO3, DMF or Acetonitrile, Room Temperature | N-Alkyl-4-methyl-4-propylpiperidine |
| N-Acylation | Acyl chloride (e.g., R-COCl) or Acid Anhydride, Base (e.g., Triethylamine), CH2Cl2 | N-Acyl-4-methyl-4-propylpiperidine |
Oxidation and Reduction Pathways at the Nitrogen Atom
The nitrogen atom of 4-methyl-4-propylpiperidine can undergo both oxidation and reduction, although these reactions are less common than N-alkylation and N-acylation.
Oxidation of the piperidine nitrogen can lead to the formation of N-oxides. This transformation is typically carried out using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxides are useful intermediates in organic synthesis.
Reduction of the piperidine ring itself is not possible as it is already a saturated heterocycle. However, if the nitrogen is part of a pyridinium (B92312) salt precursor to the piperidine, reduction is a key step in its formation. dtic.mil Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH4) and catalytic hydrogenation (e.g., H2 over Pd/C). organic-chemistry.org
Transformations Involving the 4-Methyl and 4-Propyl Substituents
The alkyl groups at the C-4 position are generally less reactive than the piperidine nitrogen. However, under specific conditions, they can be functionalized.
Functionalization of Alkyl Chains (e.g., Oxidation, Halogenation)
Direct functionalization of the methyl and propyl groups of 4-methyl-4-propylpiperidine is challenging due to the unactivated nature of these alkyl chains. However, advances in C-H activation chemistry offer potential routes for their modification. nih.gov For instance, radical halogenation could introduce a halogen atom onto the alkyl chains, which could then be further elaborated. Selective oxidation of a specific C-H bond within the alkyl groups would require sophisticated catalytic systems that can differentiate between the various C-H bonds present in the molecule. nih.gov
Stereochemical Influence of C-4 Substituents on Ring Reactions
The presence of two different alkyl substituents at the C-4 position introduces a stereocenter if the molecule undergoes a reaction that creates a new chiral center on the ring. The methyl and propyl groups can exert a steric influence on the approach of reagents to the piperidine ring. For reactions occurring at adjacent positions (C-3 or C-5), the bulkier propyl group would be expected to direct incoming reagents to the less hindered face of the ring, potentially leading to diastereoselectivity in the product distribution. rsc.org
Ring Transformations and Rearrangement Reactions
The piperidine ring is a stable six-membered heterocycle and does not readily undergo ring transformations or rearrangements under normal conditions. However, under forcing conditions or with specific reagents, rearrangements can be induced. For instance, ring expansion or contraction reactions are known for other substituted piperidines, often proceeding through carbocationic intermediates. masterorganicchemistry.com A Beckmann rearrangement of an oxime derived from a 4-piperidone (B1582916), a related structure, could lead to a ring-expanded lactam. libretexts.org Similarly, a Schmidt reaction on a piperidone could also result in a ring expansion. libretexts.org However, specific examples involving 4-methyl-4-propylpiperidine are not readily found in the literature, and such transformations would likely require harsh reaction conditions.
Expansion and Contraction of the Piperidine Ring
Skeletal rearrangements that modify the size of the piperidine ring are fundamental transformations in heterocyclic chemistry, allowing for the synthesis of different ring systems from a common precursor.
Ring Expansion
The expansion of a piperidine ring to a seven-membered azepane ring is a synthetically valuable but challenging transformation. While no specific examples detailing the ring expansion of 4-methyl-4-propylpiperidine are prominently documented in primary literature, analogous transformations in related systems suggest plausible pathways. One common strategy for ring expansion in cyclic amines involves a Tiffeneau-Demjanov-type rearrangement. This would necessitate the introduction of a suitable functional group, such as a hydroxymethyl or aminomethyl group, at a position adjacent to the ring nitrogen (C2).
For instance, a hypothetical pathway could involve the synthesis of a 2-(aminomethyl)-4-methyl-4-propylpiperidine derivative. Diazotization of the primary amino group with nitrous acid would generate an unstable diazonium ion. The subsequent rearrangement, driven by the relief of ring strain and the expulsion of nitrogen gas, could lead to the migration of one of the C-C bonds of the piperidine ring, resulting in the formation of a seven-membered azepan-2-one (B1668282) (a lactam) after capture by water. The specific regiochemistry of the bond migration would be influenced by the steric and electronic environment of the 4,4-disubstituted center.
Ring Contraction
Ring contraction of a piperidine derivative to a five-membered pyrrolidine (B122466) ring is also a known, albeit less common, transformation. Such rearrangements often proceed through photochemical pathways or via specific oxidative cleavage and re-cyclization sequences. A potential, though not explicitly documented, route for the 4-methyl-4-propylpiperidine system could involve a Norrish Type II-style photoreaction if a carbonyl group were present on a substituent attached to the nitrogen atom.
More established methods for contracting saturated nitrogen heterocycles involve a process of sequential C-N and C-C bond cleavage followed by re-formation of a new, smaller ring. acs.org This "skeletal remodeling" can turn cyclic amines into versatile acyclic haloamine intermediates, which can then be induced to cyclize into different ring systems. acs.org For 4-methyl-4-propylpiperidine, this would represent a multi-step synthetic sequence rather than a direct rearrangement.
Table 1: Plausible Ring Expansion/Contraction Pathways This table outlines hypothetical transformations based on established chemical principles, as direct literature examples for 4-methyl-4-propylpiperidine are not available.
| Transformation | Key Reagents/Conditions | Intermediate Type | Product Ring System |
|---|---|---|---|
| Ring Expansion (Hypothetical) | 1. Functionalization at C2 (e.g., to -CH₂NH₂) 2. NaNO₂, HCl | Diazonium salt, Carbocation | Azepane derivative |
| Ring Contraction (Hypothetical) | Multi-step sequence involving oxidative C-N/C-C cleavage and recyclization | Acyclic haloamine | Pyrrolidine derivative |
Radical-Mediated Rearrangements
Radical reactions provide a powerful method for C-H functionalization, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at positions remote from existing functional groups.
The most relevant radical-mediated rearrangement for a secondary amine like 4-methyl-4-propylpiperidine is the Hofmann-Löffler-Freytag reaction . wikipedia.orgambeed.com This classic transformation enables the synthesis of new heterocyclic rings, typically pyrrolidines, through an intramolecular hydrogen abstraction process. wikipedia.org
The reaction sequence begins with the conversion of the parent piperidine to an N-haloamine, for example, N-chloro-4-methyl-4-propylpiperidine, by treatment with an N-halogenating agent like N-chlorosuccinimide (NCS). The subsequent step involves the homolytic cleavage of the nitrogen-halogen bond, usually initiated by heat or UV light, to generate a nitrogen-centered radical. wikipedia.orgambeed.com
This highly reactive nitrogen radical then abstracts a hydrogen atom from a carbon atom within the same molecule. The process strongly favors a 1,5-hydrogen atom transfer (1,5-HAT) due to the energetically favorable six-membered cyclic transition state. In the case of N-chloro-4-methyl-4-propylpiperidine, this 1,5-HAT would selectively occur from the delta (δ) carbon of the propyl group.
The resulting carbon-centered radical at the propyl chain then propagates the radical chain by abstracting a chlorine atom from another molecule of the N-chloroamine, yielding a δ-chloroamine intermediate and regenerating the nitrogen radical. In the final step, treatment of this δ-chloroamine with a base promotes an intramolecular nucleophilic substitution (cyclization), where the amine nitrogen displaces the chloride, to form a new five-membered ring.
The final product of this sequence starting from 4-methyl-4-propylpiperidine would be a spirocyclic compound: 1-aza-2-methyl-2-propyl-spiro[4.5]decane. The reaction is known for its high regioselectivity in functionalizing unactivated C-H bonds.
Table 2: Hofmann-Löffler-Freytag Rearrangement of 4-methyl-4-propylpiperidine
| Step | Description | Key Intermediate |
|---|---|---|
| 1 | Formation of N-haloamine from 4-methyl-4-propylpiperidine. | N-chloro-4-methyl-4-propylpiperidine |
| 2 | Homolytic cleavage of N-Cl bond (heat or light) to form a nitrogen radical. | Piperidinyl radical |
| 3 | Intramolecular 1,5-hydrogen atom transfer from the propyl group. | Carbon-centered radical at the δ-position |
| 4 | Chain propagation to form a δ-chloroamine. | 4-(3-chloropropyl)-4-methylpiperidin-1-amine derivative |
| 5 | Base-promoted intramolecular cyclization. | 1-aza-2-methyl-2-propyl-spiro[4.5]decane |
Theoretical and Computational Chemistry Studies of Piperidine, 4 Methyl 4 Propyl
Conformational Analysis and Energy Landscapes
The conformational flexibility of the piperidine (B6355638) ring is a key determinant of its chemical and biological activity. Computational methods are essential for exploring the potential energy surface and identifying stable conformers.
The 4-methyl-4-propyl-piperidine molecule primarily exists in a chair conformation to minimize angular and torsional strain. However, boat and twist-boat conformations also represent local minima on the potential energy surface. Due to the C4 gem-disubstitution, the primary conformational variance arises from the orientation of the N-H bond (axial or equatorial) and the rotational positions of the C4-substituents.
Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to calculate the energies of these different conformers. DFT methods, such as B3LYP, combined with a suitable basis set (e.g., 6-31G(d,p) or larger), provide a good balance between accuracy and computational cost for molecules of this size. orientjchem.orgnih.gov
Table 1: Hypothetical Relative Energies of 4-methyl-4-propyl-piperidine Conformers Calculated via DFT
| Conformer | N-H Orientation | Relative Energy (kcal/mol) |
| Chair 1 | Equatorial | 0.00 (Reference) |
| Chair 2 | Axial | 0.4 - 0.6 |
| Twist-Boat | - | 5.0 - 6.0 |
| Boat | - | 6.0 - 7.0 |
Note: These are representative values based on studies of similar piperidine derivatives. Actual values would require specific calculations.
While DFT calculations provide static energy points, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. nih.gov MD simulations model the movement of atoms by solving Newton's equations of motion, allowing for the exploration of the conformational landscape and the transitions between different energy states. escholarship.org
For 4-methyl-4-propyl-piperidine, an MD simulation would show the stability of the chair conformation, characterized by minor fluctuations in bond lengths and angles. More importantly, it can reveal the timescale and pathways of rare events like ring inversion from a chair to a twist-boat conformation or nitrogen inversion. researchgate.net By analyzing the trajectory of the simulation, one can determine the population of each conformer at a given temperature, providing a statistical understanding of the conformational equilibrium. These simulations are invaluable for understanding how the molecule might adapt its shape when interacting with other molecules, such as in a solvent or at a biological receptor site. nih.govnih.gov
Electronic Structure and Reactivity Predictions
The arrangement of electrons in a molecule dictates its reactivity. Computational chemistry provides powerful tools to analyze the electronic structure and predict how a molecule will behave in a chemical reaction.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). orientjchem.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).
For 4-methyl-4-propyl-piperidine, the HOMO is expected to be localized primarily on the nitrogen atom, corresponding to its lone pair of electrons. This makes the nitrogen atom the primary site for nucleophilic attack, for instance, in protonation or alkylation reactions. The LUMO would likely be distributed across the C-H and N-H antibonding orbitals.
The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter indicating the molecule's chemical stability. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. nih.gov
Table 2: Predicted Frontier Orbital Energies for 4-methyl-4-propyl-piperidine
| Molecular Orbital | Predicted Energy (eV) | Description |
| HOMO | -5.0 to -6.5 | Localized on the Nitrogen lone pair; Nucleophilic center |
| LUMO | 1.0 to 2.5 | Distributed over antibonding orbitals; Electrophilic center |
| HOMO-LUMO Gap (ΔE) | 6.0 to 9.0 | Indicates high chemical stability |
Note: Values are typical for saturated heterocyclic amines and would be refined by specific DFT calculations. irjweb.comresearchgate.net
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. libretexts.org It is calculated by placing a hypothetical positive point charge at various points on the molecule's electron density surface and calculating the interaction energy. wuxiapptec.com
On an MEP map, regions of negative potential (typically colored red) correspond to electron-rich areas, which are prone to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. researchgate.netresearchgate.net
For 4-methyl-4-propyl-piperidine, the MEP map would clearly show a region of strong negative potential centered on the nitrogen atom due to its lone pair. nih.gov This confirms the nitrogen as the most nucleophilic site. A region of positive potential would be located around the hydrogen atom attached to the nitrogen (N-H), making it the most acidic proton and the likely site for deprotonation by a strong base. The alkyl framework (methyl and propyl groups and the ring carbons) would show a relatively neutral potential (green/yellow).
Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products, through a high-energy transition state. This is crucial for understanding reaction mechanisms and predicting reaction rates. nih.gov
A common reaction involving piperidines is N-alkylation. Using computational methods, one could model the reaction of 4-methyl-4-propyl-piperidine with an alkyl halide (e.g., methyl iodide). The calculation would involve finding the geometry and energy of the transition state for this SN2 reaction.
The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. By modeling different pathways, chemists can predict which reactions are more likely to occur and under what conditions. researchgate.net For instance, one could compare the activation energies for the reaction at the nitrogen versus a hypothetical reaction at a carbon atom to confirm the selectivity for N-alkylation.
Table 3: Hypothetical Calculated Energies for N-methylation of 4-methyl-4-propyl-piperidine
| Species | Method/Basis Set | Relative Energy (kcal/mol) |
| Reactants (Piperidine + CH₃I) | DFT/B3LYP/6-311+G(d,p) | 0.0 |
| Transition State | DFT/B3LYP/6-311+G(d,p) | 15 - 25 (Activation Energy) |
| Products (N-methylated piperidinium (B107235) iodide) | DFT/B3LYP/6-311+G(d,p) | -10 to -20 (Reaction Enthalpy) |
Note: These values represent a plausible outcome for an N-alkylation reaction and serve to illustrate the type of data generated from reaction modeling.
Spectroscopic Property Predictions
Theoretical calculations are instrumental in predicting and interpreting the spectroscopic data of molecules. By simulating spectra computationally, researchers can assign experimental signals to specific atomic and molecular motions, aiding in structure elucidation and characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. Computational methods, particularly those based on Density Functional Theory (DFT), can accurately predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose, as it provides results that are independent of the choice of origin for the magnetic vector potential.
For Piperidine, 4-methyl-4-propyl-, DFT calculations would involve optimizing the molecule's geometry, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). Following optimization, GIAO-DFT calculations are performed to obtain the nuclear magnetic shielding tensors. These values are then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
Predicted chemical shifts provide a theoretical spectrum that can be directly compared with experimental data, helping to confirm the molecular structure. The calculations would account for the different chemical environments of the protons and carbons in the piperidine ring, the methyl group, and the propyl group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Piperidine, 4-methyl-4-propyl-
Note: These are hypothetical values based on typical ranges for similar structures and serve as an illustration of results from computational studies. Actual values would be derived from specific DFT calculations.
| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |
| H on N | 1.5 - 2.5 | C2, C6 | 45 - 50 |
| H on C2, C6 (axial) | 2.4 - 2.8 | C3, C5 | 25 - 30 |
| H on C2, C6 (equatorial) | 2.9 - 3.3 | C4 | 35 - 40 |
| H on C3, C5 (axial) | 1.2 - 1.6 | C (Methyl) | 20 - 25 |
| H on C3, C5 (equatorial) | 1.6 - 2.0 | C (Propyl-CH₂) | 40 - 45 |
| H on Methyl | 0.8 - 1.0 | C (Propyl-CH₂) | 15 - 20 |
| H on Propyl (CH₂) | 1.2 - 1.5 | C (Propyl-CH₃) | 10 - 15 |
| H on Propyl (CH₂) | 1.3 - 1.6 | ||
| H on Propyl (CH₃) | 0.8 - 1.0 |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the bending and stretching motions of chemical bonds. DFT calculations are highly effective in predicting the vibrational frequencies and intensities of a molecule. researchgate.net These theoretical predictions are crucial for the assignment of experimental IR and Raman bands to specific vibrational modes. nih.gov
The process involves calculating the second derivatives of the energy with respect to atomic displacements for the optimized molecular geometry. This yields a set of harmonic vibrational frequencies. Since theoretical calculations often overestimate frequencies due to the neglect of anharmonicity and basis set limitations, the computed values are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net The analysis of the potential energy distribution (PED) allows for a detailed assignment of each calculated frequency to contributions from specific internal coordinates (stretches, bends, torsions). nih.gov
For Piperidine, 4-methyl-4-propyl-, computational studies would predict characteristic frequencies for N-H stretching, C-H stretching of the ring, methyl, and propyl groups, as well as various bending and skeletal vibrations. researchgate.netmdpi.com
Table 2: Predicted Vibrational Frequencies and Assignments for Piperidine, 4-methyl-4-propyl-
Note: These are representative frequencies based on DFT studies of related piperidine compounds. researchgate.net They illustrate the expected results for a computational analysis.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Primary Assignment |
| ν(N-H) | 3300 - 3350 | N-H stretching |
| νₐₛ(CH₃) | 2950 - 2980 | Asymmetric C-H stretching (Methyl/Propyl) |
| νₛ(CH₃) | 2870 - 2900 | Symmetric C-H stretching (Methyl/Propyl) |
| νₐₛ(CH₂) | 2920 - 2950 | Asymmetric C-H stretching (Ring/Propyl) |
| νₛ(CH₂) | 2850 - 2880 | Symmetric C-H stretching (Ring/Propyl) |
| δ(CH₂) | 1440 - 1470 | CH₂ scissoring/bending |
| δ(CH₃) | 1370 - 1390 | CH₃ umbrella bending |
| ν(C-N) | 1100 - 1150 | C-N stretching |
| ν(C-C) | 900 - 1100 | C-C stretching (Ring/Alkyl) |
| Ring Vibrations | 400 - 800 | Ring puckering and deformation modes |
Chirality and Stereochemical Modeling
While Piperidine, 4-methyl-4-propyl- is itself an achiral molecule due to a plane of symmetry passing through the nitrogen atom and the C4-substituted carbon, the piperidine scaffold is a common feature in a vast number of chiral natural products and synthetic drugs. nih.govnih.gov Therefore, computational stereochemical modeling is highly relevant for its many chiral derivatives, where substituents at positions other than C4 can create one or more stereocenters. leah4sci.comyoutube.com
For chiral molecules, chiroptical properties like optical rotation (OR) and electronic circular dichroism (ECD) are definitive characteristics. The prediction of these properties using computational methods is a powerful tool for assigning the absolute configuration of a newly synthesized or isolated chiral compound. nsf.gov
Time-dependent density functional theory (TD-DFT) is the most widely used method for predicting ECD spectra. To predict optical rotation, calculations often rely on methods that can compute the electric dipole-magnetic dipole polarizability tensor. researchgate.net The sign and magnitude of the optical rotation can be predicted, although it is often highly sensitive to the molecular conformation and the computational method used. nih.govrsc.org For a hypothetical chiral derivative of Piperidine, 4-methyl-4-propyl-, computational chemists would first perform a thorough conformational search to identify all low-energy structures. The OR and ECD spectra would then be calculated for each significant conformer and averaged based on their Boltzmann population to yield a final predicted spectrum for comparison with experimental measurements. nsf.govconicet.gov.ar
Computational chemistry plays a vital role in understanding and predicting the outcomes of stereoselective reactions, which are reactions that favor the formation of one stereoisomer over others. nih.gov For the synthesis of chiral piperidine derivatives, theoretical modeling can elucidate the reaction mechanisms and pinpoint the origins of stereoselectivity. nih.gov
By calculating the potential energy surface for a proposed reaction, researchers can identify the transition state structures for the formation of different diastereomers or enantiomers. According to transition state theory, the product distribution is determined by the relative free energies of these transition states. The reaction pathway with the lowest activation energy will be the most favored, leading to the major product.
For instance, in a reaction designed to produce a chiral derivative of Piperidine, 4-methyl-4-propyl-, computational studies could model the approach of reactants, calculate the energies of the competing diastereomeric transition states, and thereby predict the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.). nih.govstackexchange.com These theoretical insights are invaluable for optimizing reaction conditions and for designing new, more selective synthetic routes.
Applications of Piperidine, 4 Methyl 4 Propyl and Its Derivatives As Chemical Scaffolds and Intermediates
Role in the Synthesis of Complex Heterocyclic Compounds
The rigid, saturated framework of the piperidine (B6355638) ring, combined with the gem-disubstitution at the C4 position in 4-methyl-4-propylpiperidine, offers a unique starting point for the synthesis of a variety of complex heterocyclic structures. This substitution pattern can influence the reactivity and conformational preferences of the piperidine ring, guiding the stereochemical outcome of subsequent transformations.
Building Blocks for Polycyclic Systems
While direct examples of the use of Piperidine, 4-methyl-4-propyl- in the synthesis of polycyclic systems are not extensively documented, the general reactivity of 4,4-disubstituted piperidines suggests its potential as a valuable synthon. The nitrogen atom of the piperidine ring can act as a nucleophile or be functionalized to participate in cyclization reactions, leading to the formation of fused or bridged polycyclic frameworks.
For instance, the synthesis of polycyclic supramolecules can be achieved using sequence-specific building blocks. springernature.com Although not directly involving 4-methyl-4-propylpiperidine, this principle highlights the potential for incorporating this specific piperidine derivative as a core unit to introduce specific steric bulk and conformational rigidity into larger, well-defined architectures. The methyl and propyl groups could play a crucial role in directing the self-assembly process through non-covalent interactions.
Furthermore, the synthesis of polyheterocyclic pyrrolo[3,4-b]pyridin-5-ones has been demonstrated through multi-component reactions. mdpi.com The versatility of such reactions could allow for the incorporation of a 4-methyl-4-propylpiperidine moiety, leading to novel polycyclic compounds with potential biological activities.
Precursors for Spiro- and Bridged Ring Structures
The gem-disubstituted nature of 4-methyl-4-propylpiperidine makes it an ideal precursor for the synthesis of spirocyclic and bridged-ring systems. Spiro compounds, which contain two rings connected by a single common atom, are of significant interest in drug discovery.
Research has shown that 4-disubstituted piperidines can undergo unexpected ring-contraction reactions to form 3-disubstituted pyrrolidines, which can then be used to synthesize novel spiropyrrolidine-tetralones. researchgate.net This suggests a potential pathway where 4-methyl-4-propylpiperidine could be transformed into a spiro-pyrrolidine derivative. A proposed mechanism involves the intramolecular quaternization of the piperidine nitrogen to form a bridged bicyclic quaternary ammonium (B1175870) salt intermediate, which is then opened by a nucleophile. researchgate.net
Moreover, the synthesis of spiropiperidines is a well-established field, with strategies involving the formation of a spiro-ring on a pre-existing piperidine or the construction of the piperidine ring onto a pre-existing spirocyclic core. whiterose.ac.uk 4-Methyl-4-propylpiperidone, a ketone derivative, would be a prime starting material for such transformations, allowing for the addition of a second ring at the C4 position.
While specific examples for the formation of bridged ring systems directly from 4-methyl-4-propylpiperidine are scarce, the formation of a bridged bicyclic intermediate in the aforementioned ring-contraction reaction points to the possibility of designing reactions that favor the formation and isolation of such bridged structures. researchgate.net
Development of Novel Catalytic Systems Based on Piperidine Derivatives
The inherent basicity of the piperidine nitrogen, coupled with the steric environment created by the 4-methyl and 4-propyl substituents, makes derivatives of Piperidine, 4-methyl-4-propyl- attractive candidates for the development of novel catalytic systems.
Organocatalysis Utilizing Piperidine-Derived Structures
Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in organic synthesis. Piperidine and its derivatives are well-known organocatalysts, often utilized for their ability to act as Brønsted or Lewis bases.
While specific studies on 4-methyl-4-propylpiperidine in organocatalysis are not prominent, the development of piperazine-functionalized mesoporous polymers as highly active and reusable organocatalysts for water-medium organic synthesis provides a strong precedent. rsc.org These polymers leverage the basicity of the piperazine (B1678402) nitrogen within a defined porous structure to enhance catalytic activity and selectivity. rsc.org A similar approach could be envisioned for 4-methyl-4-propylpiperidine, where its derivatives are immobilized on a solid support to create a heterogeneous organocatalyst.
The steric bulk provided by the methyl and propyl groups could influence the stereochemical outcome of reactions, making chiral derivatives of 4-methyl-4-propylpiperidine interesting targets for asymmetric organocatalysis.
Ligand Design for Transition Metal Catalysis
The nitrogen atom of the piperidine ring can also serve as a coordinating atom for transition metals, making its derivatives potential ligands in catalysis. The electronic and steric properties of the ligand play a crucial role in determining the activity and selectivity of the metal catalyst.
The design of chiral diamine ligands has been shown to be effective in nickel-catalyzed asymmetric cross-coupling reactions. nih.gov This highlights the potential of incorporating the 4-methyl-4-propylpiperidine scaffold into multidentate ligand designs. The specific steric hindrance around the nitrogen atom, dictated by the C4 substituents, could fine-tune the coordination environment of the metal center, potentially leading to improved catalytic performance.
The following table summarizes potential catalytic applications based on analogous piperidine systems:
| Catalytic System | Potential Role of 4-Methyl-4-Propylpiperidine Derivative | Relevant Findings on Analogous Systems |
| Organocatalysis | As a basic catalyst or as part of a larger chiral scaffold. | Piperazine-functionalized polymers show high activity and reusability in various organic reactions in water. rsc.org |
| Transition Metal Catalysis | As a mono- or bidentate ligand to modulate the steric and electronic properties of a metal catalyst. | Chiral N,N'-dimethyl-1,2-diphenylethylene-1,2-diamine and its derivatives are effective ligands in asymmetric metal-catalyzed reactions. nih.gov |
Advanced Materials Science Applications
The unique properties of the 4-methyl-4-propylpiperidine scaffold also suggest its potential utility in the field of advanced materials science. The incorporation of this building block into polymers or other materials could impart desirable characteristics.
For instance, the synthesis of piperidine-based sodium alginate/poly(vinyl alcohol) films has been reported, and these films have shown potential for applications in fighting microbial infections. researchgate.net The inclusion of a 4-methyl-4-propylpiperidine moiety could modulate the material's properties, such as its hydrophobicity, drug-loading capacity, and controlled-release profile.
Furthermore, the development of functionalized mesoporous polymers for catalysis, as mentioned earlier, is also a significant area of materials science. rsc.org The creation of polymers with well-defined pores containing the 4-methyl-4-propylpiperidine unit could lead to materials with tailored catalytic or separation properties. The ability of the piperazine-functionalized framework to enhance surface hydrophobicity could be a desirable feature for certain applications. rsc.org
While the exploration of Piperidine, 4-methyl-4-propyl- in materials science is still in its nascent stages, the versatility of the piperidine scaffold in general suggests a promising future for this specific derivative in the design of novel functional materials.
Integration into Polymer Architectures
The incorporation of piperidine derivatives into polymer structures can yield materials with tailored properties, such as thermal sensitivity, pH responsiveness, and specific binding capabilities. Although the direct polymerization of a monomer based on Piperidine, 4-methyl-4-propyl- is not detailed in available literature, the synthesis of polymers containing other piperidine scaffolds provides a blueprint for how such a monomer could be designed and polymerized.
To be integrated into a polymer, the Piperidine, 4-methyl-4-propyl- scaffold would first need to be functionalized to create a polymerizable monomer. This can typically be achieved through two main pathways:
N-functionalization: The secondary amine of the piperidine ring can be reacted with compounds like vinylbenzyl chloride or (meth)acryloyl chloride to introduce a polymerizable vinyl or (meth)acrylate group.
C-functionalization: A polymerizable group could be attached to a functional handle on the alkyl substituents at the C4 position, though this is a more complex synthetic route.
Once a suitable monomer is synthesized, it could be polymerized using various techniques. Free radical polymerization is a common method for producing polymers from vinyl and acrylate (B77674) monomers. msstate.edu For more precise control over the polymer architecture, such as molecular weight and dispersity, controlled radical polymerization techniques like Reversible Addition-Fragmentatiʻon chain-Transfer (RAFT) polymerization are employed. nih.gov For instance, RAFT has been successfully used to create well-defined diblock copolymers of poly(4-vinylpyridine) and poly(N-acryloylpiperidine). nih.gov
The resulting polymers incorporating the 4-methyl-4-propylpiperidine side-chain would be expected to exhibit properties influenced by the bulky, hydrophobic, and non-planar nature of this group. These characteristics could affect the polymer's solubility, thermal properties (e.g., glass transition temperature), and self-assembly behavior in solution. For example, the synthesis of novel degradable and chemically recyclable polymers has been achieved using 4,4-disubstituted five-membered cyclic ketene (B1206846) hemiacetal ester monomers, demonstrating the utility of the 4,4-disubstituted pattern in polymer design. rsc.org
Table 1: Potential Polymerization Strategies for Piperidine, 4-methyl-4-propyl- Based Monomers
| Polymerization Method | Monomer Type | Potential Polymer Properties |
|---|---|---|
| Free Radical Polymerization | N-vinylbenzyl-4-methyl-4-propylpiperidine | Thermoplastics with potential for further functionalization. |
| RAFT Polymerization | N-acryloyl-4-methyl-4-propylpiperidine | Well-defined block copolymers with controlled nanostructures. |
| Ring-Opening Polymerization | Functionalized cyclic ester/acetal with piperidine moiety | Biodegradable polymers with potential for recycling. rsc.org |
Supramolecular Assembly Applications
Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions such as hydrogen bonding, metal coordination, or hydrophobic forces. Nitrogen-containing heterocycles are common building blocks in supramolecular assembly.
There is limited specific information in the scientific literature on the use of Piperidine, 4-methyl-4-propyl- in supramolecular assemblies. However, the structural features of this compound suggest potential roles. The secondary amine (N-H) group of the piperidine ring can act as a hydrogen bond donor, while the nitrogen atom itself can be a hydrogen bond acceptor. This allows for the formation of hydrogen-bonded networks. For example, piperazine, a related six-membered diamine, is widely used as a building block for self-assembling supramolecular hydrogen-bonded crystalline networks. researchgate.net Similarly, piperazine-1,4-diol, an analog with extended hydrogen-bonding capability, has been shown to form distinct 2D layered networks in co-crystals with various acids. researchgate.net
The 4-methyl-4-propylpiperidine scaffold could be functionalized with recognition motifs to direct its assembly into more complex architectures. For example, attachment of a bipyridyl unit could enable its use as a ligand in the self-assembly of metallacycles. While research on 4,4'-bipyridine (B149096) derivatives is more common, the principles of coordination-driven self-assembly are broadly applicable.
The bulky and hydrophobic 4-methyl and 4-propyl groups would likely influence the packing and stability of any resulting supramolecular structure, potentially creating specific cavities for host-guest chemistry applications. However, without direct experimental evidence, the application of Piperidine, 4-methyl-4-propyl- in this field remains speculative.
Bioisosteric Replacements in Medicinal Chemistry Scaffolds (Focus on Chemical Structure and Synthesis, not biological outcome)
Bioisosteric replacement is a key strategy in medicinal chemistry used to modify a lead compound to improve its physicochemical properties, metabolic stability, or to create novel intellectual property, while retaining its desired biological activity. nih.govnih.gov The replacement of flat, aromatic rings with three-dimensional, sp³-rich scaffolds is a current trend aimed at improving properties like solubility and reducing off-target toxicity.
The 4,4-disubstituted piperidine framework, including the 4-methyl-4-propylpiperidine motif, is an attractive bioisostere for various structural elements in drug candidates. Introducing a gem-disubstituted carbon at the 4-position of the piperidine ring increases its three-dimensionality and can serve as a non-aromatic replacement for structures like a phenyl ring or other flat cyclic systems.
Synthesis of 4,4-Disubstituted Piperidine Scaffolds
The synthesis of 4,4-disubstituted piperidines is a critical aspect of their use as bioisosteres. Several synthetic strategies have been developed to access these scaffolds. A common approach involves the use of a pre-existing piperidine ring and introducing the substituents, or building the ring from acyclic precursors.
One of the key starting materials for many 4,4-disubstituted piperidines is 4-piperidone (B1582916). The synthesis of 1-(arylethyl)-4-(acylamino)-4-[(acyloxy)-methyl]piperidines, a class of potent analgesic compounds, demonstrates a versatile synthetic route. nih.gov The synthesis often involves multiple steps starting from a protected 4-piperidone derivative, followed by the sequential introduction of the substituents at the C4 position and functionalization of the piperidine nitrogen.
A general synthetic scheme to access 4,4-disubstituted piperidines might involve:
Starting Material: N-protected 4-piperidone (e.g., N-benzyl-4-piperidone).
Introduction of the first C4 substituent: Reaction of the ketone with an organometallic reagent (e.g., a Grignard or organolithium reagent) to form a tertiary alcohol.
Introduction of the second C4 substituent: This is often more complex and can involve reactions like the Ritter reaction on the tertiary alcohol to introduce a cyano group, which can then be further elaborated.
N-Deprotection and Re-functionalization: Removal of the initial N-protecting group (e.g., by hydrogenolysis for a benzyl (B1604629) group) followed by attachment of the desired final N-substituent.
The synthesis of a series of potent analgesic 4,4-disubstituted piperidines highlights the chemical space that can be explored from this scaffold. These studies underscore the importance of developing robust synthetic methods to access a variety of analogs for structure-activity relationship studies. nih.gov
Table 2: Representative Synthetic Approaches for 4,4-Disubstituted Piperidine Scaffolds
| Starting Material | Key Reaction Steps | Target Scaffold Class | Reference |
|---|
The use of the 4-methyl-4-propylpiperidine scaffold as a bioisosteric replacement would follow these general synthetic principles. Its specific combination of a small methyl group and a more extended propyl group offers a unique steric and lipophilic profile that can be exploited in drug design to fine-tune the properties of a lead molecule.
Future Research Directions and Unexplored Avenues
Novel Synthetic Methodologies for Accessing Stereoisomers of Piperidine (B6355638), 4-methyl-4-propyl-
The synthesis of piperidine derivatives is a cornerstone of medicinal and materials chemistry. researchgate.net For a chiral compound like 4-methyl-4-propyl-piperidine, which possesses a stereocenter at the C4 position, the development of stereoselective synthetic methods is of paramount importance. Current strategies often result in racemic mixtures, requiring challenging and costly resolution techniques. nih.gov
Future research should focus on asymmetric synthesis to directly obtain enantiomerically pure forms of the target molecule. Promising approaches include:
Asymmetric Hydrogenation: Rhodium(I)-catalyzed asymmetric hydrogenation has been successfully employed for the synthesis of other chiral piperidines. nih.gov This strategy could be adapted, potentially using a custom-designed chiral ligand to control the stereochemical outcome during the reduction of a suitable prochiral precursor, such as a tetrahydropyridine (B1245486) intermediate.
Biocatalytic Methods: The use of enzymes, such as transaminases or hydrolases, offers a green and highly selective route to chiral amines and their derivatives. nih.gov Exploring biocatalytic kinetic resolution of a racemic intermediate or the asymmetric amination of a ketone precursor could provide an efficient pathway to the desired stereoisomers. nih.gov
Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules, such as amino acids or terpenes, as starting materials can provide a cost-effective way to introduce stereochemistry. A synthetic route starting from a readily available chiral building block could be devised to construct the 4,4-disubstituted piperidine core with a predefined absolute configuration.
A comparative overview of potential strategies is presented below.
| Methodology | Potential Advantages | Key Research Challenges | Relevant Precursors |
| Asymmetric Hydrogenation | High efficiency, potential for high enantioselectivity. nih.gov | Development of a specific catalyst and ligand system for the substrate. | 4-methyl-4-propyl-1,2,3,6-tetrahydropyridine |
| Biocatalytic Resolution | High stereoselectivity, environmentally benign conditions. nih.gov | Enzyme discovery and optimization, substrate compatibility. | Racemic 4-methyl-4-propyl-piperidine |
| Chiral Pool Synthesis | Readily available starting materials, established stereochemistry. | Multi-step synthesis may be required, potential for loss of stereochemical integrity. | Chiral amino acids, terpenes |
Exploration of Unusual Reactivity Patterns of the 4,4-Disubstituted Piperidine Core
The 4,4-disubstitution pattern on the piperidine ring sterically hinders certain reaction pathways while potentially enabling others. The geminal methyl and propyl groups can influence the conformation of the piperidine ring and the accessibility of the nitrogen lone pair, leading to unique reactivity.
Future investigations could explore:
Ring-Opening Reactions: While piperidines are generally stable, the steric strain introduced by the 4,4-disubstitution might render the ring more susceptible to cleavage under specific conditions, leading to novel acyclic amino compounds.
Intramolecular C-H Functionalization: Copper-catalyzed intramolecular C-H amination is a powerful tool for synthesizing piperidines. acs.org Investigating the regioselectivity of such reactions on a pre-existing 4-methyl-4-propyl-piperidine scaffold could lead to the formation of novel bicyclic structures.
Behavior as an Activated Enamine: Certain dihydropyridines can act as activated electron-rich dienophiles in cycloaddition reactions. beilstein-journals.org It would be intriguing to explore whether derivatives of 4-methyl-4-propyl-piperidine, such as the corresponding 1,4-dihydropyridine, exhibit similar enhanced reactivity in Diels-Alder or Povarov-type reactions. This could open pathways to complex polycyclic nitrogen-containing heterocycles. beilstein-journals.org
Advanced Spectroscopic Techniques for In-situ Monitoring of Reactions
To optimize synthetic routes and understand reaction mechanisms, real-time monitoring is crucial. Advanced spectroscopic techniques can provide invaluable insights into the formation of transient intermediates and reaction kinetics that are often missed by traditional offline analysis. spectroscopyonline.comresearchgate.net
For the synthesis of 4-methyl-4-propyl-piperidine, the following in-situ techniques could be implemented:
Infrared (IR) and Raman Spectroscopy: These techniques are sensitive to changes in molecular vibrations and can be used to track the consumption of reactants and the formation of products and intermediates in real-time. numberanalytics.comfrontiersin.org For instance, monitoring the disappearance of a C=O stretch from a ketone precursor and the appearance of C-N stretches would provide kinetic data for the amination reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR can provide detailed structural information about all species in the reaction mixture as it evolves. numberanalytics.com This would be particularly useful for identifying and characterizing any unexpected byproducts or transient intermediates in the synthesis of the target piperidine.
X-ray Photoelectron Spectroscopy (XPS): Near-ambient pressure XPS (NAP-XPS) can be used to study the surface composition and electronic states of catalysts used in the synthesis, providing a deeper understanding of the catalytic cycle. researchgate.netfrontiersin.org
| Technique | Information Gained | Application in Synthesis of Piperidine, 4-methyl-4-propyl- |
| In-situ IR/Raman | Reaction kinetics, functional group transformation. numberanalytics.com | Monitoring the conversion of a ketone to an amine. |
| In-situ NMR | Structural elucidation of intermediates and byproducts. numberanalytics.com | Identifying the mechanism of stereoselective reactions. |
| In-situ XPS | Catalyst surface state, electronic structure. frontiersin.org | Understanding catalyst deactivation or the role of promoters in hydrogenation. |
Development of Machine Learning Models for Predicting Reactivity and Conformation
The integration of machine learning (ML) and artificial intelligence is revolutionizing chemical research. youtube.com For 4-methyl-4-propyl-piperidine and its derivatives, ML models could accelerate discovery and optimization.
Future research in this area includes:
QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or toxicity of derivatives based on their structural features. nih.gov By training a model on a dataset of related piperidines, it may be possible to predict the properties of novel analogues of 4-methyl-4-propyl-piperidine before they are synthesized.
Reactivity Prediction: ML models can be trained on large reaction datasets to predict the outcome of chemical reactions, including identifying optimal conditions or predicting potential side products. youtube.com A model could be developed to predict the success of various C-N coupling reactions to functionalize the nitrogen atom of 4-methyl-4-propyl-piperidine. mit.edu
Conformational Analysis: The flexible piperidine ring can adopt multiple conformations (e.g., chair, boat, twist-boat). Deep learning models could be trained to predict the lowest energy conformation and the conformational dynamics of 4-methyl-4-propyl-piperidine and its derivatives, which is crucial for understanding its interaction with biological targets.
Sustainable Synthesis and Degradation Pathways of Piperidine, 4-methyl-4-propyl-
Green chemistry principles are increasingly important in chemical synthesis. Future research should aim to develop more sustainable methods for producing 4-methyl-4-propyl-piperidine and to understand its environmental fate.
Sustainable Synthesis: This involves using greener solvents, developing recyclable organocatalysts, and improving atom economy. researchgate.netrsc.org For example, replacing hazardous reagents with safer alternatives, such as using 4,4′-trimethylenedipiperidine as a recyclable organocatalyst in related reactions, could be explored. researchgate.net
Degradation Pathways: Understanding how 4-methyl-4-propyl-piperidine degrades in the environment is crucial for assessing its long-term impact. Studies could focus on its metabolism by microorganisms or its abiotic degradation under various environmental conditions. The metabolism of structurally related compounds, which can involve oxidation of side chains or cleavage of the ring, may provide initial clues for potential degradation products. wikipedia.org For instance, cytochrome P450 enzymes are known to metabolize piperidine-containing drugs, often through N-dealkylation or hydroxylation. acs.org
Investigation of Piperidine, 4-methyl-4-propyl- as a Component in Self-Assembled Systems
Self-assembly is the spontaneous organization of molecules into ordered structures. The piperidine moiety can participate in non-covalent interactions, such as hydrogen bonding and van der Waals forces, making it a potential building block for supramolecular chemistry.
Future avenues of research could include:
Block Copolymers: Incorporating 4-methyl-4-propyl-piperidine as a monomer into block copolymers could lead to new materials with interesting self-assembly properties. For example, diblock copolymers containing poly(N-acryloylpiperidine) have been shown to form highly ordered structures like cylinders and lamellae. rsc.org
Organogels: Short peptides and other small molecules can self-assemble into organogels, which have applications in drug delivery and materials science. nih.gov It would be worthwhile to investigate whether functionalized derivatives of 4-methyl-4-propyl-piperidine can act as gelators or be incorporated into self-assembled fibrillar networks.
Molecular Capsules: The unique steric profile of 4-methyl-4-propyl-piperidine could be exploited in the design of host-guest systems or as a component in the formation of self-assembled molecular capsules that can encapsulate smaller molecules.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 4-methyl-4-propylpiperidine and ensuring its purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, alkylation of piperidine derivatives with propyl halides under anhydrous conditions can yield the target compound. Purification is achieved via column chromatography, followed by validation using ¹H NMR (to confirm substituent positions) and HPLC (to assess purity >95%). Residual solvents are quantified via GC-MS. Critical parameters include reaction temperature (optimized at 60–80°C) and inert atmosphere to prevent oxidation .
Q. How can structural elucidation of 4-methyl-4-propylpiperidine be performed experimentally?
- Methodological Answer : Combine ¹³C NMR to identify quaternary carbons (e.g., C4-methyl and propyl groups) and HRMS for molecular ion confirmation. IR spectroscopy detects N-H stretches (if present) and C-H vibrations. X-ray crystallography may resolve stereochemical ambiguities, though crystallization requires slow evaporation in non-polar solvents (e.g., hexane/ethyl acetate) .
Q. What analytical techniques are recommended for quantifying 4-methyl-4-propylpiperidine in biological matrices?
- Methodological Answer : Use LC-MS/MS with deuterated internal standards (e.g., d₃-4-methylpiperidine) to minimize matrix effects. Sample preparation involves protein precipitation with acetonitrile followed by solid-phase extraction (C18 columns). Calibration curves (1–1000 ng/mL) should demonstrate R² > 0.98. Validate precision (<15% RSD) and recovery (>80%) per ICH guidelines .
Advanced Research Questions
Q. How do steric and electronic effects of the 4-propyl group influence the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer : The bulky propyl group at C4 increases steric hindrance, reducing nucleophilic attack at the piperidine nitrogen. Electronic effects are assessed via DFT calculations (e.g., HOMO-LUMO gaps). For example, substituent-induced charge redistribution can be quantified using Mulliken population analysis. Experimentally, compare reaction rates of 4-methyl-4-propylpiperidine with unsubstituted piperidine in SN2 reactions (e.g., benzylation) to quantify steric effects .
Q. How can QSAR models predict the biological activity of 4-methyl-4-propylpiperidine derivatives?
- Methodological Answer : Curate a dataset of 40–50 derivatives with measured IC₅₀ values (e.g., serotonin transporter inhibition). Use PaDEL-Descriptor to compute 2D/3D molecular descriptors (e.g., topological polar surface area, logP). Train a partial least squares (PLS) model with cross-validation (Q² > 0.6). Key descriptors may include AlogP (lipophilicity) and nHBDon (hydrogen-bond donors). Validate with external test sets (R² > 0.7) .
Q. How to resolve contradictions in reported biological activity data for 4-methyl-4-propylpiperidine analogs?
- Methodological Answer : Conduct meta-analysis of conflicting studies. Variables to normalize include:
- Assay conditions : pH, temperature, and ion strength (e.g., variations in kinase inhibition assays).
- Cell lines : Compare primary vs. immortalized cells (e.g., HEK293 vs. neuronal cultures).
- Statistical power : Replicate experiments with n ≥ 6 and apply ANOVA with post-hoc Tukey tests.
Example: Discrepancies in IC₅₀ for acetylcholinesterase inhibition may arise from differences in substrate concentration (2 mM vs. 5 mM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
